molecular formula C12H17N B13313155 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

Cat. No.: B13313155
M. Wt: 175.27 g/mol
InChI Key: NLYSASRHIISZQS-UHFFFAOYSA-N
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Description

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,3,4,6-tetramethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)13-7-12(11,3)4/h5-6,13H,7H2,1-4H3

InChI Key

NLYSASRHIISZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NCC2(C)C)C

Origin of Product

United States

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